![molecular formula C19H15N3O4 B2522269 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide CAS No. 1226487-93-9](/img/structure/B2522269.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

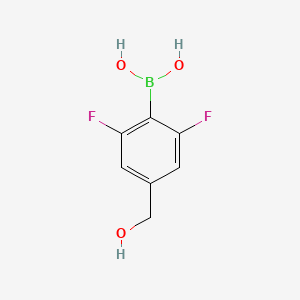

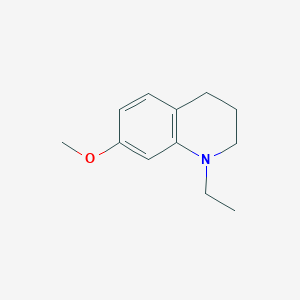

This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The structure also includes a benzodioxole and an oxadiazole ring, which are common motifs in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the acrylamide linkage between the benzodioxole and the phenyl ring. This could potentially be achieved through a condensation reaction .Molecular Structure Analysis

The benzodioxole and oxadiazole rings in the structure suggest that this compound may have interesting electronic properties. These heterocycles often contribute to the bioactivity of pharmaceuticals .Chemical Reactions Analysis

As an acrylamide, this compound could potentially undergo reactions at the double bond, such as addition reactions. The heterocycles may also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications

Formation and Detection

Acrylamide formation is a critical area of study, particularly its generation during the heat treatment of foods, a process known as the Maillard reaction. This reaction, occurring between amino acids (notably asparagine) and reducing sugars, leads to the formation of acrylamide, especially in carbohydrate-rich foods under high-temperature conditions (Friedman, 2003). Research efforts are geared towards understanding this mechanism to devise strategies for reducing acrylamide levels in food, thus minimizing potential health risks.

Detection methodologies for acrylamide in food products have evolved, emphasizing the need for rapid, sensitive, and specific techniques. Among these, biosensors have emerged as promising tools for their simplicity, portability, and efficiency in detecting acrylamide, showcasing advancements in nanomaterials and biomolecules that exhibit high affinity towards acrylamide (Hu, Xu, Fu, & Li, 2015).

Mitigation Strategies

Mitigating acrylamide's formation and its toxicity has become a pivotal focus of contemporary research. Various strategies have been explored, from altering cooking methods and temperatures to utilizing natural extracts and compounds that can interact with acrylamide precursors to prevent its formation. For instance, the application of asparaginase to hydrolyze asparagine, a precursor in acrylamide formation, has been investigated as a means to reduce its levels in food products (Friedman & Levin, 2008).

Another innovative approach involves the use of probiotics, specifically Lactobacillus strains, which have shown potential in reducing acrylamide content in food through mechanisms such as binding to acrylamide or converting asparagine into aspartic acid, thereby preventing acrylamide formation (Khorshidian et al., 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c1-12-20-19(26-22-12)14-4-6-15(7-5-14)21-18(23)9-3-13-2-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,21,23)/b9-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABAITILJFYGOB-YCRREMRBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)

![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)

![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)